3-Phenyl-3-piperidinol hydrochloride can be derived from various synthetic pathways involving piperidine and phenyl-containing reagents. It is classified as an organic compound and more specifically as a secondary amine due to the presence of the piperidine structure. Its hydrochloride form indicates that it is often used in pharmaceutical applications where solubility in water is required.
The synthesis of 3-phenyl-3-piperidinol hydrochloride generally involves several key steps:
These methods emphasize high yields and mild reaction conditions, making them suitable for large-scale production .
The molecular structure of 3-phenyl-3-piperidinol consists of a six-membered piperidine ring with a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to the same carbon atom (C3). The molecular formula can be represented as when in its hydrochloride form.
The spatial arrangement of these groups contributes to its pharmacological activity, particularly in terms of receptor binding affinity .
3-Phenyl-3-piperidinol hydrochloride participates in various chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.
The mechanism of action of 3-phenyl-3-piperidinol hydrochloride is primarily associated with its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. It is believed to act as a modulator or inhibitor at certain receptor sites, influencing neurotransmitter release and uptake.
Research indicates that compounds within this class can exhibit various effects such as analgesic, antidepressant, or anxiolytic properties. The precise mechanism often involves:
The physical properties of 3-phenyl-3-piperidinol hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
The applications of 3-phenyl-3-piperidinol hydrochloride are diverse:
3-Phenyl-3-piperidinol hydrochloride (CAS: 105558-52-9) is a white to off-white crystalline solid with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol. Its IUPAC name is 3-phenylpiperidin-3-ol hydrochloride, reflecting the tertiary alcohol functionality at the 3-position of the piperidine ring where the phenyl group is attached. The hydrochloride salt enhances solubility in aqueous and polar solvents, though it exhibits slight solubility in methanol and water [1] [4]. Key structural features include:
Table 1: Physicochemical Properties of 3-Phenyl-3-piperidinol HCl
Property | Value |
---|---|
CAS Registry Number | 105558-52-9 |
Molecular Formula | C₁₁H₁₆ClNO |
Molecular Weight | 213.71 g/mol |
Salt Form | Hydrochloride |
Appearance | White to off-white solid |
Purity (Commercial) | ≥95% |
Storage Conditions | 2-8°C |
TSCA Inventory Status | Not listed |
Piperidine derivatives have evolved from natural product isolation to sophisticated synthetic building blocks. Key milestones include:
Table 2: Evolution of Piperidine Synthesis Methods
Time Period | Synthetic Approach | Key Advancement | Limitations |
---|---|---|---|
Pre-1950 | Pyridine hydrogenation (Pt/Pd) | First piperidine heterocycle access | High-pressure H₂; low stereoselectivity |
1960–1990 | Reductive amination | Flexible substituent introduction | Racemic mixtures; multi-step routes |
2000–2020 | Transition metal catalysis | Enantioselective Ru/Ir catalysts | Costly metals; substrate sensitivity |
2020–Present | Earth-abundant metal catalysis | Co/Ni catalysts; aqueous conditions | Limited functional group tolerance |
The piperidine ring is a privileged structure in CNS therapeutics due to its ability to cross the blood-brain barrier and mimic protein-bound conformations. Specific advantages include:
Table 3: Clinically Relevant Piperidine-Based Pharmaceuticals
Drug Name | Piperidine Substitution | Therapeutic Class | Key Structural Feature |
---|---|---|---|
Paroxetine | 4-(4-Fluorophenyl) | SSRI antidepressant | Chiral 4-aryl; benzodioxole fusion |
Budipine | 4-Phenyl | Antiparkinson agent | tert-Butylamino group at N1 |
Pethidine | 4-Phenyl | Opioid analgesic | Ethyl ester at 4' position |
Ketobemidone | 3-Hydroxyphenyl | Opioid/ NMDA antagonist | Ketone at C4' |
3-Phenyl-3-piperidinol HCl | 3-Phenyl | Synthetic intermediate | Hydroxyl at C3; chiral center |
The unexplored potential of 3-phenyl-3-piperidinol HCl lies in its stereospecific interactions with emerging targets. Molecular modeling reveals its hydroxyl group can engage polar residues (e.g., Arg364 in RORγt), while the phenyl group occupies adjacent hydrophobic pockets—a binding mode validated in structurally analogous pyrrolidinyl sulfones [2]. This positions 3-phenyl-3-piperidinol HCl as a versatile precursor for next-generation CNS agents and nuclear receptor modulators.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7